Propyl cyclohexanecarboxylate Propyl cyclohexanecarboxylate
Brand Name: Vulcanchem
CAS No.: 6739-34-0
VCID: VC14421303
InChI: InChI=1S/C10H18O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h9H,2-8H2,1H3
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

Propyl cyclohexanecarboxylate

CAS No.: 6739-34-0

Cat. No.: VC14421303

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Propyl cyclohexanecarboxylate - 6739-34-0

Specification

CAS No. 6739-34-0
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name propyl cyclohexanecarboxylate
Standard InChI InChI=1S/C10H18O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h9H,2-8H2,1H3
Standard InChI Key UBEVLTHYAFYOEU-UHFFFAOYSA-N
Canonical SMILES CCCOC(=O)C1CCCCC1

Introduction

Structural and Molecular Characteristics

Chemical Identity

Propyl cyclohexanecarboxylate is systematically named propyl cyclohexanecarboxylate under IUPAC nomenclature. Its structure comprises a cyclohexane ring substituted with a carboxylate group bonded to a propyl chain. Key identifiers include:

PropertyValueSource
CAS No.6739-34-0
Molecular FormulaC₁₀H₁₈O₂
Molecular Weight170.25 g/mol
SMILESCCCOC(=O)C1CCCCC1
InChIKeyUBEVLTHYAFYOEU-UHFFFAOYSA-N

The ester’s three-dimensional conformation favors equatorial positioning of the carboxylate group on the cyclohexane ring, minimizing steric strain . Computational models predict a McGowan molecular volume of 148.34 mL/mol, aligning with its liquid state at room temperature .

Spectroscopic Features

While experimental spectral data (e.g., NMR, IR) are absent in the provided sources, analogous esters suggest characteristic peaks:

  • IR: Strong C=O stretch near 1740 cm⁻¹ and C-O ester vibrations at 1250–1050 cm⁻¹.

  • ¹H NMR: Cyclohexane protons as multiplet (δ 1.0–2.0 ppm), propyl methylene/methyl groups at δ 0.8–1.5 ppm, and ester carbonyl adjacency effects .

Synthesis and Manufacturing

Conventional Esterification

The primary synthesis route involves acid-catalyzed esterification:

Cyclohexanecarboxylic acid+PropanolH+Propyl cyclohexanecarboxylate+H2O\text{Cyclohexanecarboxylic acid} + \text{Propanol} \xrightarrow{\text{H}^+} \text{Propyl cyclohexanecarboxylate} + \text{H}_2\text{O}

This method achieves moderate yields (60–75%) but requires prolonged reflux and azeotropic water removal.

Palladium-Catalyzed Approaches

Recent advances employ palladium catalysts for dehydrogenative coupling. For example, β,γ-dehydrogenation of cyclohexanecarboxylic acid derivatives using Pd(II) and oxidizing agents enables selective functionalization of remote C-H bonds . Ligands such as 2-pyridone enhance regioselectivity, achieving turnover numbers (TON) >50 in model reactions .

Physical and Thermodynamic Properties

Experimental and computed properties from Joback and Crippen methods include :

PropertyValueUnit
Boiling Point (T_b)524.04K
Critical Temperature (T_c)729.39K
Enthalpy of Vaporization47.44kJ/mol
Viscosity (298 K)0.00421Pa·s
Heat Capacity (C_p)355.31J/(mol·K)

The compound’s low viscosity (0.00421 Pa·s at 282 K) and moderate hydrophobicity (logP = 2.52) facilitate its use in solvent systems .

Chemical Reactivity and Stability

Hydrolysis

Propyl cyclohexanecarboxylate undergoes acid- or base-catalyzed hydrolysis:

RCOOR’+H2OH+/OHRCOOH+R’OH\text{RCOOR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{R'OH}

The reaction rate depends on pH, with alkaline conditions accelerating saponification due to the ester’s electron-withdrawing cyclohexyl group .

Thermal Decomposition

At temperatures exceeding 700 K, thermal cleavage produces cyclohexane and propylene oxide, though decomposition pathways remain understudied .

Industrial and Research Applications

Pharmaceutical Intermediates

The ester serves as a precursor to cyclohexanecarboxamide derivatives, which exhibit anticonvulsant and analgesic properties. For instance, alkylation of the cyclohexane ring enables access to tricyclic antidepressants .

Agrochemicals

Functionalization of the propyl chain yields herbicides targeting acetyl-CoA carboxylase (ACCase) in grasses. Patent literature highlights its role in synthesizing fenoxaprop derivatives .

Fragrance Industry

The ester’s mild, fruity odor (unquantified in sources) makes it a candidate for synthetic flavorants, though commercialization remains limited .

Related Compounds and Derivatives

Isopropyl Cyclohexanecarboxylate

The isomeric isopropyl ester (CAS 6553-80-6) shares similar applications but exhibits a higher boiling point (537 K) due to branched-chain steric effects .

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